1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a pyridinyl group, a trifluoromethyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in various applications.
1-(3-chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: An intermediate in the synthesis of other complex molecules.
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Known for its biological activities.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and pyridinyl rings contribute to its versatility in various reactions and applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O/c11-7-1-6(10(12,13)14)3-16-9(7)18-4-5(2-17-18)8(15)19/h1-4H,(H2,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSHMJFVVMXKQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)C(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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